molecular formula C8H7BrN2O B6271646 3-bromo-5-methoxyimidazo[1,5-a]pyridine CAS No. 1781100-33-1

3-bromo-5-methoxyimidazo[1,5-a]pyridine

Cat. No. B6271646
CAS RN: 1781100-33-1
M. Wt: 227.1
InChI Key:
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Description

3-bromo-5-methoxyimidazo[1,5-a]pyridine (3-Br-5-MOIP) is a heterocyclic organic compound with a unique structure and properties. It is an important research tool for scientists and researchers in the field of chemical synthesis and organic chemistry. It has been used in various scientific studies and laboratory experiments, and its applications in chemical synthesis, biochemistry, and physiology are numerous.

Scientific Research Applications

3-bromo-5-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research. It is commonly used as a synthetic intermediate in the preparation of other organic compounds. It is also used as a starting material in the synthesis of a variety of heterocyclic compounds. In addition, it is used as a reagent in the synthesis of various pharmaceuticals, such as antimalarials and antibiotics.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxyimidazo[1,5-a]pyridine is not fully understood. However, it is known that it is an important intermediate in the synthesis of a variety of heterocyclic compounds. It is believed that the presence of the bromine atom in the molecule plays an important role in its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-methoxyimidazo[1,5-a]pyridine are not fully known. However, it is known that it has an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, it has been shown to have a mild antifungal effect.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-5-methoxyimidazo[1,5-a]pyridine in laboratory experiments is its availability, as it can be easily synthesized from commercially available starting materials. In addition, its relatively low cost makes it an attractive choice for many research projects. However, it is important to note that 3-bromo-5-methoxyimidazo[1,5-a]pyridine can be toxic if not handled properly, and its use should be carried out in a well-ventilated area.

Future Directions

The future of 3-bromo-5-methoxyimidazo[1,5-a]pyridine is promising, as its unique structure and properties make it a valuable tool for scientists and researchers. Possible future directions include further research into its mechanism of action, its potential applications in pharmaceuticals, and its potential as a starting material for the synthesis of other organic compounds. In addition, further research into its biochemical and physiological effects could lead to new and improved treatments for various diseases and disorders.

Synthesis Methods

3-bromo-5-methoxyimidazo[1,5-a]pyridine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-bromo-5-methoxybenzaldehyde with hydrazine hydrate in aqueous ethanol solution. This reaction yields 3-bromo-5-methoxyimidazo[1,5-a]pyridine in good yields. Other methods of synthesis include the reaction of 3-bromo-5-methoxybenzoic acid with hydrazine hydrate in aqueous ethanol solution and the reaction of 3-bromo-5-methoxybenzamide with hydrazine hydrate in aqueous ethanol solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-5-methoxyimidazo[1,5-a]pyridine can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2,6-dimethoxypyridine", "2-bromoacetophenone", "sodium hydride", "methyl iodide", "copper(I) iodide", "2-amino-4-bromopyridine" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-6-methoxypyridine by reacting 2,6-dimethoxypyridine with sodium hydride and 2-bromoacetophenone.", "Step 2: Synthesis of 2-bromo-5-methoxy-6-methylpyridine by reacting 2-bromo-6-methoxypyridine with methyl iodide.", "Step 3: Synthesis of 2-bromo-5-methoxy-6-methylimidazo[1,5-a]pyridine by reacting 2-bromo-5-methoxy-6-methylpyridine with copper(I) iodide.", "Step 4: Synthesis of 3-bromo-5-methoxyimidazo[1,5-a]pyridine by reacting 2-bromo-5-methoxy-6-methylimidazo[1,5-a]pyridine with 2-amino-4-bromopyridine." ] }

CAS RN

1781100-33-1

Product Name

3-bromo-5-methoxyimidazo[1,5-a]pyridine

Molecular Formula

C8H7BrN2O

Molecular Weight

227.1

Purity

94

Origin of Product

United States

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